Nickel(II) carbonate hydrate, also known as basic nickel carbonate, is a chemical compound with the formula . This compound is notable for its applications in various industrial processes, particularly in the fields of catalysis and ceramics. Nickel(II) carbonate hydrate is classified under metal carbonates and is characterized by its green powder appearance and significant nickel content, typically around 45 to 47% by weight.
Nickel(II) carbonate hydrate can be derived from nickel sulfate or nickel nitrate through reactions with sodium carbonate or sodium bicarbonate. The compound falls under the broader category of nickel compounds, specifically metal carbonates, and is often utilized in hydrometallurgical processes for nickel extraction and purification. Its classification as a basic carbonate indicates that it contains hydroxide ions along with carbonate ions.
The synthesis of nickel(II) carbonate hydrate typically involves several methods:
The synthesis process often includes washing, filtering, and drying steps to purify the product. The use of sodium bicarbonate not only provides a source of carbonate but also acts as a buffer during the reaction, minimizing volume expansion and promoting higher conversion rates .
Nickel(II) carbonate hydrate has a complex structure characterized by the presence of both carbonate and hydroxide groups. The molecular formula can be expressed as , where denotes the number of water molecules associated with the compound.
Nickel(II) carbonate hydrate participates in various chemical reactions, particularly in acidic environments where it can release carbon dioxide gas upon decomposition. It can react with acids to form soluble nickel salts and carbon dioxide:
This property is exploited in hydrometallurgical processes for extracting nickel from ores.
The mechanism by which nickel(II) carbonate hydrate functions in catalytic processes often involves its ability to facilitate electron transfer reactions due to its redox-active nature. In photocatalytic applications, for instance, it can absorb light energy, promoting charge separation that enhances hydrogen evolution from water splitting .
The compound's physical characteristics make it suitable for applications requiring stability under various conditions while providing effective catalytic properties .
Nickel(II) carbonate hydrate has several scientific uses:
Hydrothermal synthesis enables precise control over the hierarchical nanostructures of nickel(II) carbonate hydrate (Ni₂(CO₃)(OH)₂·4H₂O), with temperature, precursor concentration, and reaction duration serving as critical parameters. At 120°C, spherical aggregates (500–600 nm diameter) form, while increasing temperature to 180°C promotes nanorod development with enhanced crystallinity [4] [10]. Precursor stoichiometry directly influences morphology: a Ni²⁺/urea molar ratio of 1:3 yields 3D flower-like architectures with interlinked nanoflakes, increasing the electrochemically active surface area by 40% compared to lower ratios [2] [7]. Time-resolved studies reveal that nucleation initiates within 2 hours, followed by self-assembly into microspheres after 6 hours, with extended durations (12–24 hours) enabling Ostwald ripening for thermodynamically stable structures [10].
Table 1: Hydrothermal Parameters and Resulting Morphologies of Nickel(II) Carbonate Hydrate
Parameter | Conditions | Morphology | Surface Area (m²/g) | Key Applications |
---|---|---|---|---|
Temperature | 120°C | Spherical aggregates | 85–95 | Photocatalysis |
Temperature | 180°C | Nanorods | 110–120 | Supercapacitors |
Ni²⁺/Urea ratio | 1:3 | 3D flower-like structures | 140–160 | Battery-grade electrodes |
Ni²⁺/Co²⁺ ratio | 2:1 | Layered nanosheets | 180–200 | Hybrid supercapatteries |
Reaction duration | 6 hours | Nanoflake assemblies | 100–115 | General synthesis |
Solvothermal methods facilitate ligand-directed engineering of nickel carbonate hydroxides, where carboxyl (–COOH), thiol (–SH), and amino (–NH₂) ligands profoundly alter coordination environments and catalytic functionality. Using 1,4-phenylenediacetic acid in ethylene glycol/water solvent systems yields NiMoOx-COOH with carboxylate bridges that serve as proton-transfer centers, enhancing electrocatalytic alcohol oxidation efficiency by 30% compared to –NH₂ variants [8]. In situ studies confirm that –COOH ligands undergo co-leaching with metals during electrocatalysis, dynamically reconstituting into active Ni₂(CO₃)(OH)₂ phases. Conversely, cetyltrimethylammonium bromide (CTAB) directs microcube formation via hydrophobic chain assembly, while urea promotes carbonate intercalation, expanding interlayer spacing to 9.05 Å [4] [10].
Table 2: Ligand Effects on Structural and Functional Properties
Ligand/Additive | Morphology | Interlayer Spacing | Functionality | Dominant Application |
---|---|---|---|---|
–COOH | Mesoporous nanobelts | 8.3 Å | Proton transfer facilitation | Electrocatalysis |
–SH | Disordered nanoparticles | 7.8 Å | Hydrogen atom capture | Limited catalytic use |
–NH₂ | Microplates | 7.5 Å | Weak electron donation | Low-activity electrodes |
CTAB | Microcubes | 8.9 Å | Pore size control | Capacitive materials |
Urea | Layered sheets | 9.05 Å | Carbonate ion insertion | General synthesis |
Binder-free deposition eliminates conductive additives that cause "dead mass," improving charge transfer kinetics and cyclic stability in energy storage devices. Direct hydrothermal growth of Ni₂(CO₃)(OH)₂·4H₂O on nickel foam (NF) substrates achieves uniform 3D coverage, with mass loading exceeding 8 mg/cm² when using high-porosity NF3 foams [2]. Electrochemical aging tests demonstrate 87% capacitance retention after 5,000 cycles, attributed to strong adhesion preventing active material delamination [2] [7]. Plasma pretreatment of NF enhances nucleation density by 60%, while electrochemical oxidation generates NiOOH seeding layers that promote epitaxial growth of carbonate hydrates [7].
Nickel foam (NF) pore density and surface roughness critically determine deposition uniformity and electrochemical performance. Comparative studies of NF1 (95 PPI), NF2 (110 PPI), and NF3 (130 PPI) reveal NF3’s superiority due to its anisotropic ligament structure and high surface roughness (Ra ≈ 15 μm), which increases active material anchoring sites by 70% compared to NF1 [2]. Optimized hydrodynamics using anchor-type stirrers (24 rpm) during electrodeposition ensure conformal coating of internal pores, achieving 99% current collector utilization. Conversely, smooth substrates like graphite felts require pre-oxidation to generate surface defects for effective nucleation [8].
Urea hydrolysis serves as a cornerstone for controlled in situ anion generation, with kinetics governed by temperature and pH. At 120°C, urea decomposition (NH₂CONH₂ + H₂O → 2NH₃ + CO₂) yields NH₃ and CO₂, which subsequently react to form OH⁻ (NH₃ + H₂O → NH₄⁺ + OH⁻) and CO₃²⁻ (CO₂ + 2OH⁻ → CO₃²⁻ + H₂O) [2] [10]. Maintaining pH ≈ 6.5 via citric acid buffering prevents premature precipitation of Ni(OH)₂, ensuring stoichiometric incorporation of carbonate. Kinetic studies show that 12 mmol urea generates sufficient ions within 6 hours for complete Ni²⁺ conversion, with higher concentrations accelerating nucleation but promoting amorphous byproducts [7] [10].
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5